molecular formula C5H6N2S B1277125 3-aminopyridine-2(1H)-thione CAS No. 38240-21-0

3-aminopyridine-2(1H)-thione

Cat. No. B1277125
CAS RN: 38240-21-0
M. Wt: 126.18 g/mol
InChI Key: ADMMJKIQWOJMSK-UHFFFAOYSA-N
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Description

3-Aminopyridine-2(1H)-thione (3APT) is an organic compound that is widely used in scientific research, particularly in the field of drug design and development. It is also known as 3-Aminopyridine-2-thiol, 3-APT, and 3-APT-2-thiol. It is a white, odorless, crystalline solid with a melting point of 186-188°C. 3APT has been used in a variety of applications, including the synthesis of a range of drugs, the study of enzyme-catalyzed reactions, and the investigation of the biochemical and physiological effects of drugs.

Scientific Research Applications

1. Synthesis of New Heterocyclic Compounds

  • Research indicates that 3-aminopyridine-2(1H)-thione derivatives are involved in synthesizing new heterocyclic compounds. These compounds have potential applications in various areas, including medicinal and materials chemistry. For instance, reactions with α-halo-compounds lead to the formation of alkylthiopyridine derivatives, which are further used to synthesize thieno[2,3-b]pyridine derivatives (Gad-Elkareem, Elneairy, & Taha, 2007).

2. Development of Fluorescent Sensors

  • Studies have explored the use of this compound in developing fluorescent sensors. Such sensors have applications in detecting metal ions in aqueous solutions and biological systems. A notable example is the creation of a rhodamine-based fluorescent off-on sensor for Fe3+ in both aqueous solutions and living cells (Huang, Xu, & Qian, 2014).

3. Complexation with Metal Ions

  • The compound has been used in studies investigating its ability to form complexes with various metal ions. This has implications in fields like coordination chemistry and material sciences. For example, research on the complexation of Fe(III) and Pb(II) with 3-hydroxypyridine-2(1H)-thiones, a related compound, has been conducted (Katoh, Harada, & Saito, 2006).

4. Applications in Peptide Synthesis

  • The utility of N-hydroxypyridine-2(1H)-thione derivatives in peptide synthesis has been explored. This contributes to the field of organic chemistry and pharmaceutical sciences. Such derivatives react with α-amino acid esters to produce simple dipeptides (Barton & Ferreira, 1996).

5. Role in Organic Synthesis Reactions

Mechanism of Action

While the exact mechanism of action for 3-aminopyridine-2(1H)-thione is not explicitly stated in the retrieved papers, molecular docking studies have shown that the presence of a thiourea fragment in the pyridone core leads to an increase in affinity for the selected protein .

Safety and Hazards

3-Aminopyridine-2(1H)-thione is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMMJKIQWOJMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420161
Record name 3-aminopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38240-21-0
Record name 3-aminopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopyridine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-aminopyridine-2(1H)-thione utilized in the synthesis of indeno[2,1-b][1,4]benzothiazine derivatives?

A2: this compound plays a crucial role as a building block in the synthesis of indeno[2,1-b][1,4]benzothiazine derivatives. This is achieved by reacting it with 2-bromoinden-1-ones []. The reaction proceeds through a condensation reaction, resulting in the formation of the desired heterocyclic system with a new C-S bond. This synthetic route allows for the introduction of various substituents on the pyridine ring of the final compound.

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